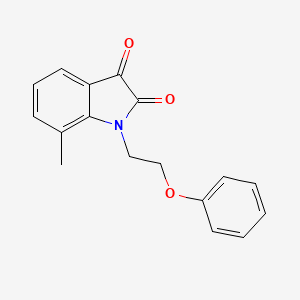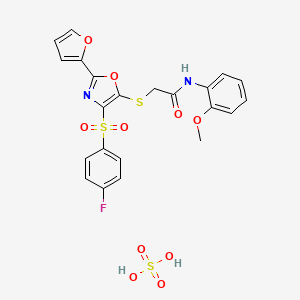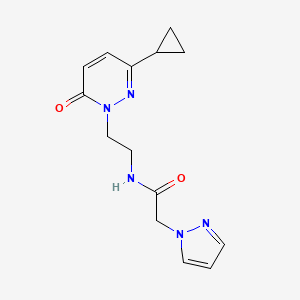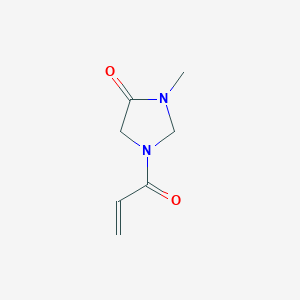![molecular formula C14H21N3O3S2 B2683251 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 1060164-51-3](/img/structure/B2683251.png)
1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide is a synthetic compound characterized by its unique chemical structure, incorporating elements of piperidine, benzo[d]thiazole, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The primary approach includes:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of ortho-aminothiophenol with carboxylic acids or their derivatives.
Piperidine ring formation: This involves the functionalization of piperidine through various reactions like alkylation or acylation.
Introduction of the methylsulfonyl group: This is usually performed via sulfonylation reactions, where methylsulfonyl chloride is a common reagent.
Coupling of the intermediate products: The final step involves the coupling of benzo[d]thiazole and piperidine intermediates via carboxamide formation, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, the synthesis would involve optimization of these steps to increase yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and control. Solvent choice, temperature, and pressure conditions are meticulously controlled to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide can undergo a variety of chemical reactions, such as:
Oxidation: The sulfur atom in the methylsulfonyl group can be a site for oxidation, forming sulfoxides or sulfones under strong oxidizing conditions.
Reduction: The nitro or carbonyl groups can be reduced to amines or alcohols, respectively, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups.
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH₄), LiAlH₄
Substituting reagents: Alkyl halides, acyl chlorides
Major Products Formed: Depending on the conditions and reagents, the major products from these reactions can include sulfoxides, sulfones, amines, and various substituted derivatives of the piperidine ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. It’s also a subject of study for understanding reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide has been explored for its potential biological activities, including enzyme inhibition and receptor modulation. This makes it a candidate for drug development, particularly in areas such as neurological disorders and cancer treatment.
Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity profile.
Mecanismo De Acción
The compound's mechanism of action is highly dependent on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site or allosteric site, thereby inhibiting the enzyme's function. The pathways involved could include modulation of signal transduction, inhibition of protein-protein interactions, or disruption of metabolic pathways.
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide stands out due to its unique combination of the benzo[d]thiazole ring and piperidine structure, coupled with a methylsulfonyl group.
Similar Compounds:1-(methylsulfonyl)piperidine: Lacks the benzo[d]thiazole moiety.
2-(methylsulfonyl)benzo[d]thiazole: Lacks the piperidine ring.
Carboxamide derivatives: Various structural analogs with differing biological activities.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-22(19,20)17-8-4-5-10(9-17)13(18)16-14-15-11-6-2-3-7-12(11)21-14/h10H,2-9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDJVTXRZIWILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2683176.png)

![1-(2-((2-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2683178.png)
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2683179.png)
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2683181.png)
![ethyl 4-(4-amino-5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate](/img/structure/B2683182.png)

![1-(4-bromophenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2683185.png)

![2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2683187.png)


![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2683191.png)
